Methyl 2-chloro-4-hydroxy-5-nitrobenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

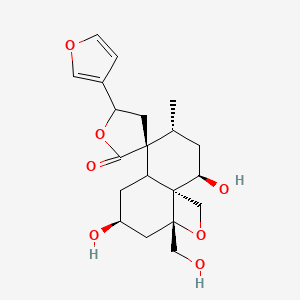

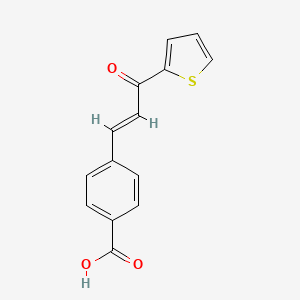

“Methyl 2-chloro-4-hydroxy-5-nitrobenzoate” is a chemical compound with the molecular formula C8H6ClNO5 . It has a molecular weight of 231.59 . The compound is characterized by the presence of a nitro group (-NO2), a hydroxy group (-OH), and a methyl ester group (-COOCH3) on a benzene ring .

Molecular Structure Analysis

The InChI code for “Methyl 2-chloro-4-hydroxy-5-nitrobenzoate” is1S/C8H6ClNO5/c1-15-8(12)4-2-6(10(13)14)7(11)3-5(4)9/h2-3,11H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model .

Applications De Recherche Scientifique

Analytical Chemistry and Environmental Studies

- Methyl 2-chloro-4-hydroxy-5-nitrobenzoate has been utilized in analytical chemistry, particularly in chromatographic methods. Alder, Augenstein, and Rogerson (1978) developed a gas-liquid chromatographic method using this compound, which has been applied to analyze residues in various samples such as soybeans, foliage, soil, milk, and liver. This method can detect as low as 0.01 ppm, showcasing the compound's utility in sensitive analytical techniques (Alder, Augenstein, & Rogerson, 1978).

Solid Solution Formation and Crystallography

- Saršu̅ns and Be̅rziņš (2020) researched the formation of solid solutions in binary systems of chemically similar molecules, using various 2-substituted 4-nitrobenzoic acid derivatives, including 2-chloro-4-nitrobenzoic acid. Their findings, involving quantum chemical calculations and crystallization experiments, provide insights into predicting solid solution formation, which is crucial for pharmaceutical and material science applications (Saršu̅ns & Be̅rziņš, 2020).

Organic Synthesis and Pharmaceutical Applications

- Methyl 2-chloro-4-hydroxy-5-nitrobenzoate serves as a key intermediate in organic synthesis. For instance, Liu Ai-ju (2015) used this compound in the synthesis of Butafenacil, highlighting its role in producing agriculturally important chemicals (Liu Ai-ju, 2015).

- Additionally, Xia et al. (2011) isolated new compounds from the marine endophytic fungus Nigrospora sp., which included derivatives of this chemical. These compounds exhibited moderate antitumor and antimicrobial activity, demonstrating the potential of Methyl 2-chloro-4-hydroxy-5-nitrobenzoate derivatives in medicinal chemistry (Xia et al., 2011).

Material Science and Corrosion Studies

- In material science, derivatives of Methyl 2-chloro-4-hydroxy-5-nitrobenzoate have been investigated for their properties. Rbaa et al. (2019) synthesized novel 8-hydroxyquinoline derivatives based on this compound and studied their effectiveness as corrosion inhibitors for mild steel, providing insights into its applications in industrial corrosion protection (Rbaa et al., 2019).

Safety And Hazards

The safety data sheet (SDS) for “Methyl 2-chloro-4-hydroxy-5-nitrobenzoate” indicates that it is considered hazardous . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and avoid dust formation .

Propriétés

IUPAC Name |

methyl 2-chloro-4-hydroxy-5-nitrobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO5/c1-15-8(12)4-2-6(10(13)14)7(11)3-5(4)9/h2-3,11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPAOCIDALGLUFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1Cl)O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-chloro-4-hydroxy-5-nitrobenzoate | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl (4-aminobicyclo[2.1.1]hexan-1-yl)carbamate hydrochloride](/img/structure/B2583067.png)

![2-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-5-nitrobenzamide](/img/structure/B2583068.png)

![N-[(2-chloropyridin-3-yl)sulfonyl]-3-methylbut-2-enamide](/img/structure/B2583072.png)

![N-(1-cyano-1-methylethyl)-2-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}-N-methylacetamide](/img/structure/B2583077.png)

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-4-(trifluoromethyl)benzamide](/img/structure/B2583080.png)

![Diethyl 4-[4-[3,5-bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridin-4-yl]phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B2583083.png)

![2-[Benzo(b)thiophen-2-yl]phenol](/img/structure/B2583084.png)